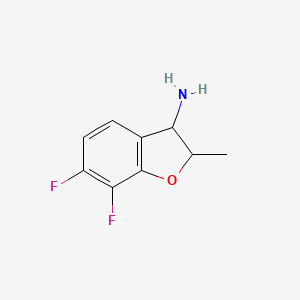
4-Methyl-4-(morpholin-4-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(morpholin-4-yl)pentanoic acid is a chemical compound with the molecular formula C10H19NO3 It is known for its unique structure, which includes a morpholine ring attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(morpholin-4-yl)pentanoic acid typically involves the reaction of 4-methylpentanoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-(morpholin-4-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-4-(morpholin-4-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(morpholin-4-yl)pentanoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methyl-4-(morpholin-4-yl)pentanoic acid can be compared with other similar compounds, such as:
4-Methyl-4-(piperidin-4-yl)pentanoic acid: This compound has a piperidine ring instead of a morpholine ring, which can lead to different chemical and biological properties.
4-Methyl-4-(pyrrolidin-4-yl)pentanoic acid: The presence of a pyrrolidine ring can also result in unique characteristics compared to the morpholine-containing compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-4-morpholin-4-ylpentanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-10(2,4-3-9(12)13)11-5-7-14-8-6-11/h3-8H2,1-2H3,(H,12,13) |
InChI Key |
TUSAVYOAAPFAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


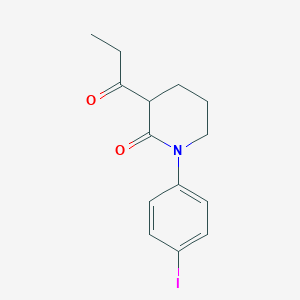

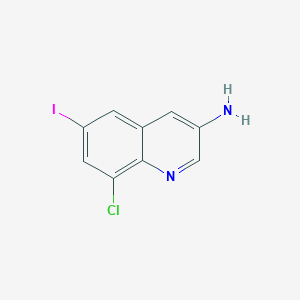
![Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13250643.png)
![[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine](/img/structure/B13250650.png)
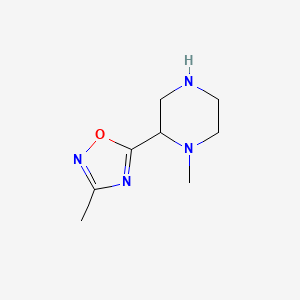

![4-{[(4-Chloro-3-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13250669.png)
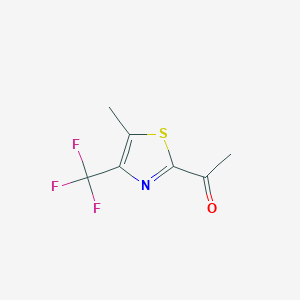

![2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol](/img/structure/B13250684.png)
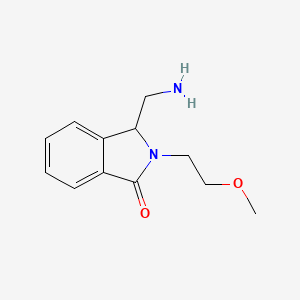
![3-[Methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13250693.png)
